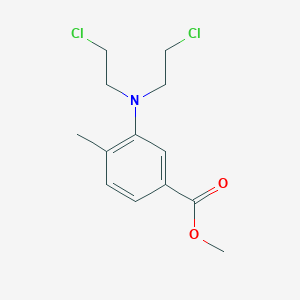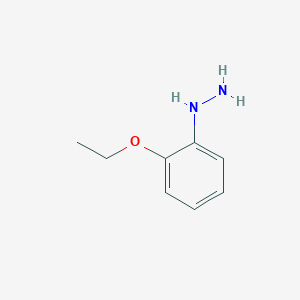
(2-Ethoxyphenyl)hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2-Ethoxyphenyl)hydrazine” is a compound with the molecular formula C8H12N2O . It is also known as 2-Ethoxyphenylhydrazine . The compound is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “(2-Ethoxyphenyl)hydrazine” consists of an ethoxyphenyl group attached to a hydrazine group . The molecular weight of the compound is 152.19400 .Wissenschaftliche Forschungsanwendungen
Synthesis of Various Molecules with Biological Activity
Hydrazine and its derivatives, including “(2-Ethoxyphenyl)hydrazine”, have been extensively studied for their potential in the synthesis of various molecules with biological activity . They are used as precursors for the synthesis of several significant hydrazides and related heterocyclic compounds .
Applications in Microbiology
Hydrazine derivatives have shown promising applications in the field of microbiology . They are used in the synthesis of molecules that exhibit antimicrobial properties .
Pain Treatment
Hydrazine derivatives are also being investigated for their potential in pain treatment . They are used in the synthesis of analgesic molecules .
Antioxidant Therapy
“(2-Ethoxyphenyl)hydrazine” and other hydrazine derivatives are used in the synthesis of molecules with antioxidant properties . These molecules are used in antioxidant therapy .
Antimalarial Tactics
Hydrazine derivatives have shown potential in the development of antimalarial drugs . They are used in the synthesis of molecules that exhibit antimalarial activity .
Bio-Active Copper (II) Complexes
Recent studies have shown that azo- and phenyl hydrazine-based bio-active copper (II) complexes, which can be synthesized using “(2-Ethoxyphenyl)hydrazine”, are promising candidates that could replace conventional antibiotics . These complexes are expected to have less toxicity and side effects, as well as improved resistance to microbial resistance .
Wirkmechanismus
Biochemical Pathways
A study on a related compound, 2-thiophenecarboxylic hydrazide, suggests that hydrazine derivatives may interact with enzymes such as nw-hydroxylating monooxygenases (nmos) and cupin/metrs-like enzymes . These interactions could potentially affect various biochemical pathways and have downstream effects.
Pharmacokinetics
A study on p-nitrophenyl hydrazones, a related group of compounds, suggests that these compounds have good drug-likeness and ADME properties . .
Eigenschaften
IUPAC Name |
(2-ethoxyphenyl)hydrazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-2-11-8-6-4-3-5-7(8)10-9/h3-6,10H,2,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWJSCRPGAMICGI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40351649 |
Source


|
| Record name | (2-Ethoxyphenyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40351649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Ethoxyphenyl)hydrazine | |
CAS RN |
17672-29-6 |
Source


|
| Record name | (2-Ethoxyphenyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40351649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,8-Diazabicyclo[3.2.1]octane-3-ethanol, 8-methyl-](/img/structure/B99766.png)



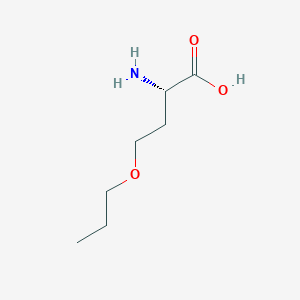

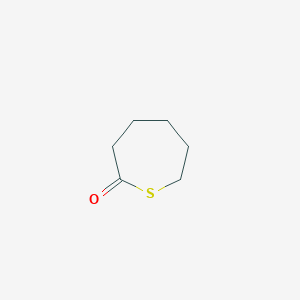


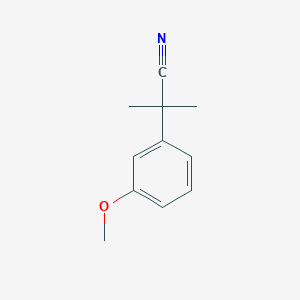

![1,2,4-Trimethyl-5-[1-(2,4,5-trimethylphenyl)ethyl]benzene](/img/structure/B99787.png)
